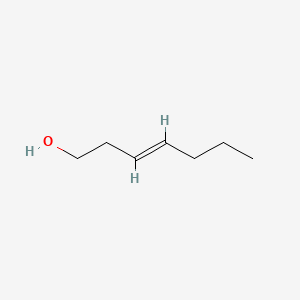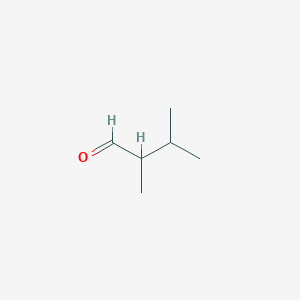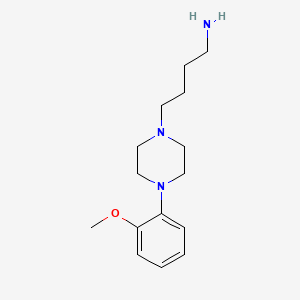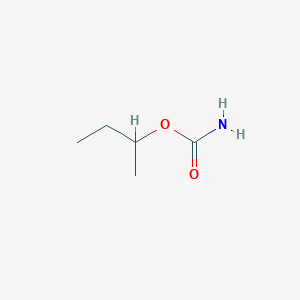
5-Hydroxy-8-methoxynaphthalene-1,4-dione
Overview
Description
5-Hydroxy-8-methoxynaphthalene-1,4-dione is a chemical compound with the molecular formula C11H8O4 . It is also known by its CAS number 21418-04-2 .
Molecular Structure Analysis
The molecular structure of 5-Hydroxy-8-methoxynaphthalene-1,4-dione consists of a naphthalene core with a quinone functional group and additional hydroxy and methoxy groups . The exact structure could not be found in the available sources.Scientific Research Applications
Chemistry and Pharmacology of Naphthoquinones
Naphthoquinones, a class of phenolic compounds derived from naphthalene, exhibit various pharmacological activities including antibacterial, antifungal, anticancer, antitubercular, anti-inflammatory, and antiviral properties. The compound 7-Methyljuglone, which shares structural similarities with 5-Hydroxy-8-methoxynaphthalene-1,4-dione, is biologically active and has been isolated from the genus Diospyros and Euclea. Its hemi-synthesis and wide range of biological activities highlight the potential of naphthoquinones in scientific research and therapeutic applications (Mbaveng & Kuete, 2014).
Synthetic Applications and Biological Activities of Curcumin Derivatives
Curcumin derivatives, including Schiff base, hydrazone, and oxime derivatives, have been synthesized to enhance the medicinal and biological properties of curcumin. These derivatives, along with their metal complexes, possess higher biological activity, showcasing the potential of modifying the chemical structure of bioactive compounds like 5-Hydroxy-8-methoxynaphthalene-1,4-dione for improved therapeutic efficacy (Omidi & Kakanejadifard, 2020).
Environmental Impacts and Applications
Research on 5-Hydroxymethylfurfural (HMF) and its derivatives, which can be produced from plant biomass like hexose carbohydrates and lignocellulose, demonstrates the environmental applications of compounds structurally related to 5-Hydroxy-8-methoxynaphthalene-1,4-dione. HMF and its derivatives could serve as alternative feedstocks for the chemical industry, replacing non-renewable hydrocarbon sources and contributing to sustainable chemistry and material science developments (Chernyshev, Kravchenko, & Ananikov, 2017).
Diketopyrrolopyrroles: Synthesis and Optical Properties
Diketopyrrolopyrroles, compounds with a structure related to naphthoquinones, are widely used dyes with applications in pigments, electronics, and imaging due to their outstanding optical properties. The synthesis, reactivity, and optical characteristics of these compounds have been extensively studied, providing insights into the application of naphthoquinone derivatives in material science and technology (Grzybowski & Gryko, 2015).
properties
IUPAC Name |
5-hydroxy-8-methoxynaphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O4/c1-15-9-5-4-7(13)10-6(12)2-3-8(14)11(9)10/h2-5,13H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDYYFBBSBVPHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=O)C=CC(=O)C2=C(C=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00319068 | |
| Record name | 5-hydroxy-8-methoxynaphthalene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00319068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-8-methoxynaphthalene-1,4-dione | |
CAS RN |
21418-04-2 | |
| Record name | 1, 5-hydroxy-8-methoxy- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339302 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-hydroxy-8-methoxynaphthalene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00319068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(4-Bromophenyl)[4-(trifluoromethyl)phenyl]methanone](/img/structure/B3049575.png)



![(3S)-3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)morpholine](/img/structure/B3049580.png)




